molecular formula C18H24BrNO3S B2808247 3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797303-83-3

3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2808247
CAS RN: 1797303-83-3
M. Wt: 414.36
InChI Key: RRPSWEBHTJMIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one is a chemical compound that belongs to the class of designer drugs known as cathinones. It is also known by its street name, 3-Br-α-PVP. This compound is structurally similar to other cathinones, such as α-PVP and MDPV, which have been associated with serious adverse effects, including addiction, psychosis, and death. However, 3-Br-α-PVP is a relatively new compound, and its potential risks and benefits are not yet fully understood.

Scientific Research Applications

Synthesis and Characterization

Azetidinones and their derivatives are synthesized through various chemical reactions involving bromophenyl and related compounds. For instance, Shah et al. (2014) discuss the synthesis and characterization of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, highlighting their antimicrobial activity. These compounds are synthesized by reacting chloroazetidin-2-one with benzene sulfonyl chloride in the presence of pyridine, demonstrating a method that could potentially apply to the synthesis of the compound (Shah et al., 2014). Similarly, Doraswamy and Ramana (2013) detailed the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, providing insight into the methodologies that could be relevant for synthesizing and understanding the properties of such complex azetidinones (Doraswamy & Ramana, 2013).

Antimicrobial Activity

Azetidine derivatives have been evaluated for their antimicrobial efficacy. Prajapati and Thakur (2014) synthesized novel azetidinones and assessed their antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial applications (Prajapati & Thakur, 2014). These findings suggest that the compound of interest may also possess antimicrobial properties that could be explored further.

Applications in Drug Discovery and Organic Synthesis

Compounds with a bromophenyl group have shown significant biological activities, including anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative showing excellent anticancer activities on human lung cancer cell lines, suggesting the potential use of bromophenyl compounds in developing anticancer drugs (Guo et al., 2018). Additionally, Feskov et al. (2019) designed azetidine-based isosteres of piperidine, piperazine, and morpholine, demonstrating their utility as advanced building blocks for drug discovery (Feskov et al., 2019).

properties

IUPAC Name

3-(2-bromophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3S/c19-17-9-5-4-6-14(17)10-11-18(21)20-12-16(13-20)24(22,23)15-7-2-1-3-8-15/h4-6,9,15-16H,1-3,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPSWEBHTJMIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.